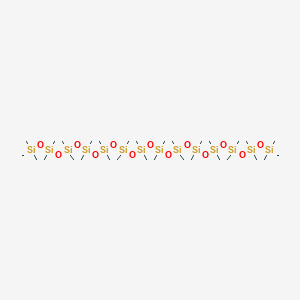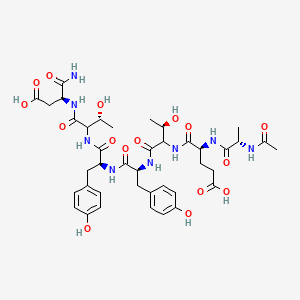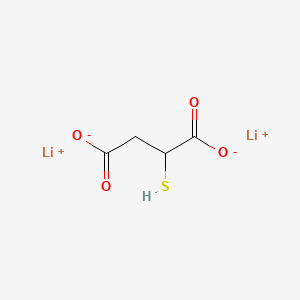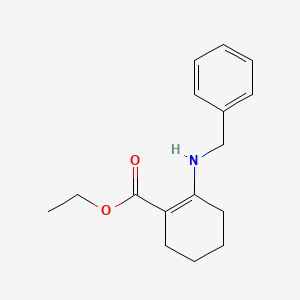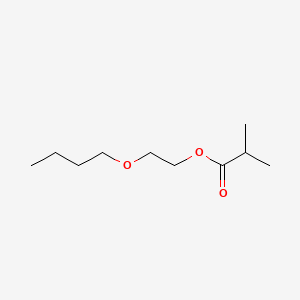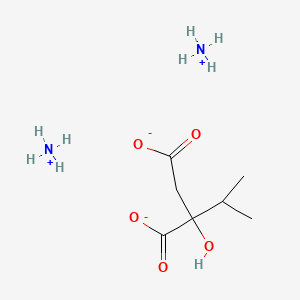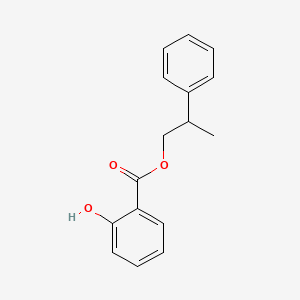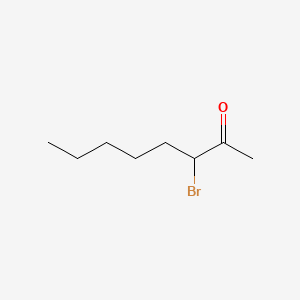
3-Bromooctan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromooctan-2-one: is an organic compound with the molecular formula C8H15BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the third carbon of an octan-2-one chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of Octan-2-one: One common method to prepare 3-Bromooctan-2-one involves the bromination of octan-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrially, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromooctan-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to octan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of octan-2-ol or other substituted derivatives.
Reduction: Formation of octan-2-ol.
Oxidation: Formation of octanoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3-Bromooctan-2-one is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving halogenated substrates.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those requiring a brominated ketone moiety.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which 3-Bromooctan-2-one exerts its effects is primarily through its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
3-Bromo-2-butanone: A smaller analog with similar reactivity but different physical properties due to the shorter carbon chain.
3-Bromo-2-pentanone: Another analog with a five-carbon chain, exhibiting similar chemical behavior but different solubility and boiling point.
3-Bromo-2-hexanone: A six-carbon chain analog, also showing similar reactivity but with distinct physical characteristics.
Uniqueness of 3-Bromooctan-2-one:
Longer Carbon Chain: The eight-carbon chain of this compound provides unique solubility and boiling point characteristics, making it suitable for specific applications where shorter-chain analogs may not be effective.
Reactivity: The presence of the bromine atom at the third position enhances its reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
51134-60-2 |
|---|---|
Formule moléculaire |
C8H15BrO |
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
3-bromooctan-2-one |
InChI |
InChI=1S/C8H15BrO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6H2,1-2H3 |
Clé InChI |
RXVLGSOXBONDHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


